molecular formula C29H29IN2O4 B3152979 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide CAS No. 747414-22-8

5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide

Cat. No.: B3152979
CAS No.: 747414-22-8
M. Wt: 596.5 g/mol
InChI Key: IMGRXNUBIXWPRF-UHFFFAOYSA-N
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Description

The compound 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features multiple functional groups, including benzyloxy, isopropyl, iodide, and carboxamide moieties, making it a versatile candidate for various chemical transformations and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide typically involves several steps:

  • Formation of the phenyl ring with benzyloxy and isopropyl groups: : This can be achieved through electrophilic aromatic substitution reactions.

  • Construction of the isoxazole ring: : This step involves cyclization reactions, often using nitrile oxides and alkenes.

  • Introduction of the iodide: : An iodination step, usually with iodine reagents.

  • Amidation: : The final carboxamide group is introduced through an amide coupling reaction with ethylamine.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale synthesis. This includes refining reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide: can undergo several types of chemical reactions:

  • Oxidation: : Potentially altering the benzyloxy or isopropyl groups.

  • Reduction: : Affecting the carboxamide or isoxazole ring.

  • Substitution: : Especially at the iodide position, which is reactive in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromic acid.

  • Reduction: : Use of hydrogenation catalysts or hydride reagents like lithium aluminium hydride.

  • Substitution: : Nucleophiles like thiols or amines under appropriate conditions.

Major Products Formed

  • Oxidation: : Can lead to carboxylic acids or ketones.

  • Reduction: : Can yield alcohols or amines.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules, useful in creating novel materials or fine-tuning reactivity profiles.

Biology

Biologically, it may act as a ligand or inhibitor for certain enzymes, influencing biological pathways or serving as a tool in biochemical research.

Medicine

Potential medicinal applications include its use as a lead compound for developing new drugs, particularly if it demonstrates bioactivity against specific targets.

Industry

In industry, it can be employed in the development of specialty chemicals or as an intermediate in the synthesis of more complex substances.

Mechanism of Action

  • The precise mechanism by which 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide exerts its effects would depend on its application.

  • If used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding.

  • For its biological activities, the compound might interact with molecular targets such as proteins or nucleic acids, modulating pathways and responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-bis(benzyloxy)-5-methylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide: : Similar structure with a methyl group instead of isopropyl.

  • 5-(2,4-bis(benzyloxy)-5-ethylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide: : Similar structure with an ethyl group instead of isopropyl.

Uniqueness

The uniqueness of 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide lies in its specific combination of functional groups, which can result in distinct reactivity and bioactivity profiles compared to its analogs.

Properties

IUPAC Name

5-[2,4-bis(phenylmethoxy)-5-propan-2-ylphenyl]-N-ethyl-4-iodo-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29IN2O4/c1-4-31-29(33)27-26(30)28(36-32-27)23-15-22(19(2)3)24(34-17-20-11-7-5-8-12-20)16-25(23)35-18-21-13-9-6-10-14-21/h5-16,19H,4,17-18H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGRXNUBIXWPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NOC(=C1I)C2=CC(=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601124491
Record name N-Ethyl-4-iodo-5-[5-(1-methylethyl)-2,4-bis(phenylmethoxy)phenyl]-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

747414-22-8
Record name N-Ethyl-4-iodo-5-[5-(1-methylethyl)-2,4-bis(phenylmethoxy)phenyl]-3-isoxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=747414-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-4-iodo-5-[5-(1-methylethyl)-2,4-bis(phenylmethoxy)phenyl]-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-(2,4-Bis-benzyloxy-5-isopropyl-phenyl)-isoxazole-3-carboxylic acid ethylamide (1 eq) was dissolved in an. acetonitrile and N-iodosuccinimide (2.0 eq), followed by ceric ammonium nitrate (0.05 eq) were added, and the solution was stirred at room temperature overnight. The reaction mixture was concentrated in vacuo and the resulting gum was partitioned between ethyl acetate and brine. The organic phase was dried over MgSO4, filtered and concentrated in vacuo. The residue was purified by column chromatography, eluting with 9:1 hexane:ethyl acetate, to give 5-(2,4-Bis-benzyloxy-5-isopropyl-phenyl)-4-iodo-isoxazole-3-carboxylic acid ethylamide as an oil.
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ceric ammonium nitrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide
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5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide
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5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide
Reactant of Route 4
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5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide
Reactant of Route 5
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5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide

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